molecular formula C11H15BFNO3 B1387917 (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-14-2

(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1387917
M. Wt: 239.05 g/mol
InChI Key: PYEVVMUOQIUNFL-UHFFFAOYSA-N
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Description

“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a laboratory chemical with the CAS Number: 874289-14-2. It has a molecular weight of 239.05 and its IUPAC name is 4-[(diethylamino)carbonyl]-3-fluorophenylboronic acid . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is represented by the formula C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid”, play a significant role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .


Physical And Chemical Properties Analysis

“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere at room temperature .

Safety And Hazards

“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water and consult a physician .

Future Directions

The future directions for “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids include their increasing use in approved drugs, biochemical tools, and in the development of therapeutics . They are also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

properties

IUPAC Name

[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEVVMUOQIUNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660196
Record name [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid

CAS RN

874289-14-2
Record name [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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